molecular formula C11H11ClN2O B13987204 7-Chloro-1-isopropyl-1,6-naphthyridin-2-one

7-Chloro-1-isopropyl-1,6-naphthyridin-2-one

Cat. No.: B13987204
M. Wt: 222.67 g/mol
InChI Key: YHNVKOSBCMLYHM-UHFFFAOYSA-N
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Description

7-Chloro-1-isopropyl-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 7th position and an isopropyl group at the 1st position of the naphthyridine ring. It has a molecular formula of C11H11ClN2O and a molecular weight of 222.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-isopropyl-1,6-naphthyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-chloro-1,6-naphthyridin-2-ol with isopropyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-isopropyl-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthyridine N-oxides, dihydro naphthyridines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

7-Chloro-1-isopropyl-1,6-naphthyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1-isopropyl-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group at the 1st position in 7-Chloro-1-isopropyl-1,6-naphthyridin-2-one imparts unique chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

7-chloro-1-propan-2-yl-1,6-naphthyridin-2-one

InChI

InChI=1S/C11H11ClN2O/c1-7(2)14-9-5-10(12)13-6-8(9)3-4-11(14)15/h3-7H,1-2H3

InChI Key

YHNVKOSBCMLYHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC2=CN=C(C=C21)Cl

Origin of Product

United States

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